Theophylline sodium glycinate
Overview
Description
Synthesis Analysis
The synthesis of theophylline sodium glycinate involves the reaction of theophylline with sodium glycinate. This process can be optimized to enhance the yield and purity of the product. The choice of solubilizers, such as ethylenediamine or sodium glycinate, does not significantly affect the pharmacokinetics of theophylline, indicating that the solubilizing agent used in the synthesis process may not markedly influence the intrinsic properties of theophylline sodium glycinate (Caldwell et al., 1986).
Molecular Structure Analysis
Theophylline sodium glycinate's molecular structure, as with other theophylline derivatives, is characterized by theophylline's core chemical structure modified by the addition of a sodium glycinate group. This modification can potentially affect the compound's solubility, stability, and interaction with biological molecules. Studies have explored the behavior of sodium and potassium salts of various acids with theophylline, providing insights into its chemical properties and potential interactions (Holbert, Grote, & LeMaistre, 2006).
Chemical Reactions and Properties
Theophylline sodium glycinate participates in various chemical reactions characteristic of both theophylline and sodium glycinate components. Its reactivity with acids and bases, solubility in different solvents, and interactions with other chemical agents can be significantly different from the parent theophylline molecule. For instance, the compound's behavior in the presence of acetous perchloric acid and its titration with potentiometry highlights its distinct chemical reactivity and potential for analysis in pharmaceutical formulations (Devani, Shishoo, & Bhut, 1968).
Physical Properties Analysis
The physical properties of theophylline sodium glycinate, such as its melting point, solubility in water and organic solvents, and crystalline structure, are critical for its formulation and application in pharmaceuticals. The compound's solubility and release characteristics from different suppository bases have been studied, demonstrating its behavior in various formulations and the impact of suppository bases on its release profile (Reza et al., 2007).
Chemical Properties Analysis
The chemical properties of theophylline sodium glycinate, including its acidity/basicity, reactivity with other compounds, and stability under various conditions, are pivotal in understanding its mechanism of action and its interaction within biological systems. Research has highlighted the synthesis of various theophylline derivatives and their activity as antagonists at adenosine receptors, shedding light on the potential biochemical pathways involved with theophylline sodium glycinate and similar compounds (Hierrezuelo et al., 2010).
Scientific Research Applications
Bioavailability and Pharmacokinetics
- Bioavailability Study : A study by Li, Z. (2002) focused on the bioavailability of theophylline sodium glycinate, indicating that there is no interaction between theophylline and guaifenesin both in vitro and in vivo. The study found the tablet and capsule forms to be bioequivalent, demonstrating similar pharmacokinetic parameters (Li, 2002).
Solubility and Chemical Properties
- Solubility Research : Research by Holbert, J., Grote, I. W., & LeMaistre, J. W. (2006) extended investigations to the sodium and potassium salts of various acids with theophylline, noting that caffeine and theobromine are not similarly solubilized. This study provided insights into the physical and chemical properties of the compounds (Holbert, Grote, & LeMaistre, 2006).
Release Kinetics and Correlation
In Vitro and In Vivo Correlation : A study by Chen, Gui (2000) on sodium theophylline glycinate (STG) sustained release tablets showed a strong correlation between in vitro drug release and in vivo absorption. This indicates the potential for using in vitro dissolution tests as an indication of in vivo absorption for STG sustained release tablets (Chen, 2000).
Dose-Division Method in Release Kinetics : Jing, Z. (2007) evaluated the in vivo release behavior of sodium theophylline glycinate sustained release tablets using the dose-division method. This study highlighted the novel approach of the dose-division method for evaluating in vitro-in vivo correlations, underscoring its effectiveness and efficiency (Jing, 2007).
Formulation and Drug Delivery
Hydrogel Beads for Extended Release : Ahirrao, S. et al. (2014) studied theophylline-loaded beads using sodium alginate and glycerol, achieving up to 72% theophylline entrapment. This study suggests that sodium alginate glycerol beads could be a promising system for extended drug release (Ahirrao et al., 2014).
Suppository Bases for Soluble Drug Delivery : Research by Ahmed, F. et al. (2007) investigated theophylline sodium glycinate (TSG) in different suppository bases, finding that the release rate and extent of TSG varied with the base and pH of the dissolution media. This highlights the influence of suppository base composition on drug release kinetics (Ahmed et al., 2007).
Matrix Tablets for Controlled Release : A study by Islam, S. et al. (2012) on controlled release matrix tablets of Theophylline anhydrous and Theophylline sodium glycinate showed that the salt form released a greater percentage of active drug than the anhydrous form. This study provides insights into the role of drug physical variation in release and bio-adhesion properties (Islam et al., 2012).
Additional Research Applications
Effervescent Floating Drug Delivery Systems : Meka, V. S. et al. (2016) formulated effervescent floating drug delivery systems for theophylline, using polymers like ethyl cellulose and polyethylene oxide, to improve drug release properties. This study highlights the use of floating drug delivery systems in enhancing theophylline release (Meka et al., 2016).
Comparative Study of Theophylline and Caffeine : Greer, F. et al. (2000) compared the ergogenic and metabolic effects of theophylline and caffeine, providing valuable insights into their effects on exercise metabolism and endurance (Greer et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline sodium glycinate | |
CAS RN |
8000-10-0, 10092-68-9 | |
Record name | Theophylline sodium glycinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, sodium salt, compd. with theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEOPHYLLINE SODIUM GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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